molecular formula C15H21F3N2 B5162078 1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

Cat. No.: B5162078
M. Wt: 286.34 g/mol
InChI Key: FEAKYVSJILFUDP-UHFFFAOYSA-N
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Description

1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is an organic compound that features a piperidine ring substituted with an ethyl group and a trifluoromethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-ethylpiperidin-4-amine with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine: Unique due to the presence of both an ethyl group and a trifluoromethylphenylmethyl group.

    4-(trifluoromethyl)benzylamine: Similar structure but lacks the piperidine ring.

    p-(trifluoromethyl)phenethylamine: Similar structure but with an ethylamine group instead of a piperidine ring.

Highlighting Uniqueness

This compound is unique due to its combination of a piperidine ring and a trifluoromethylphenylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2/c1-2-20-8-6-14(7-9-20)19-11-12-4-3-5-13(10-12)15(16,17)18/h3-5,10,14,19H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAKYVSJILFUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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